molecular formula C9H9N3O B3170756 N-methyl-1H-indazole-3-carboxamide CAS No. 946343-59-5

N-methyl-1H-indazole-3-carboxamide

Cat. No.: B3170756
CAS No.: 946343-59-5
M. Wt: 175.19
InChI Key: WZVBKCJHULLMHK-UHFFFAOYSA-N
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Description

N-methyl-1H-indazole-3-carboxamide: is a heterocyclic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the carboxamide group at the 3-position of the indazole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in drug design.

Scientific Research Applications

Chemistry: N-methyl-1H-indazole-3-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its ability to form hydrogen bonds makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as phosphoinositide 3-kinase, which is involved in cell signaling pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Safety and Hazards

The safety data sheet for a similar compound, “1H-indazole-3-carboxaldehyde”, indicates that it causes skin irritation and serious eye irritation . It’s reasonable to assume that “N-methyl-1H-indazole-3-carboxamide” might have similar hazards, but specific safety data for this compound is not available in the retrieved sources.

Future Directions

Indazole derivatives, including “N-methyl-1H-indazole-3-carboxamide”, are drawing more attention in medicinal chemistry, particularly as kinase inhibitors for the treatment of cancer . Therefore, future research might focus on exploring the medicinal properties of “this compound” and other indazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-methyl-1H-indazole-3-carboxamide typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-indazole-3-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Mechanism of Action

N-methyl-1H-indazole-3-carboxamide exerts its effects by forming hydrogen bonds with specific enzymes and proteins. This interaction can inhibit the activity of these enzymes, disrupting key biological pathways. For example, its inhibition of phosphoinositide 3-kinase affects cell signaling and can lead to reduced cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its carboxamide group, which enhances its ability to form hydrogen bonds and interact with enzymes. This makes it a valuable scaffold in drug design and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-methyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVBKCJHULLMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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